benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin-based ester derivative characterized by a 4-methyl-2-oxo-2H-chromene (7-hydroxy-4-methylcoumarin) core functionalized with a benzyloxyacetate group at the 7-position. Its synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base like potassium carbonate under reflux conditions in acetone . The compound serves as a key intermediate for synthesizing bioactive derivatives, including hydrazides, acetamides, and thiazolidinones, which exhibit diverse biological activities such as antibacterial, antioxidant, and anti-Alzheimer properties .
Its molecular formula is C₁₉H₁₆O₅ (molecular weight: 324.34 g/mol), with a CAS number of 314262-46-9 . Spectral data (IR, NMR) confirm the presence of characteristic lactone (C=O at ~1713 cm⁻¹), aromatic (C=C at ~1610 cm⁻¹), and ester (C=O at ~1660 cm⁻¹) functionalities .
Properties
IUPAC Name |
benzyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-13-9-18(20)24-17-10-15(7-8-16(13)17)22-12-19(21)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWLKGLTRLBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and benzyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain the desired compound
Biological Activity
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like acetone at elevated temperatures. The general procedure includes:
- Dissolving 7-hydroxy-4-methylcoumarin in dry acetone.
- Adding potassium carbonate to the solution.
- Introducing benzyl bromoacetate to the reaction mixture.
- Heating the mixture to 50°C and stirring for several hours.
- Cooling the mixture and isolating the product through filtration and recrystallization.
The biological activity of this compound is attributed to several mechanisms:
1. Antimicrobial Activity:
The compound demonstrates significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes, leading to cell death.
2. Antioxidant Activity:
It scavenges free radicals, reducing oxidative stress by donating electrons to reactive oxygen species (ROS).
3. Anticancer Activity:
this compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Antibiotics |
| Antioxidant | Scavenging free radicals | Neuroprotective agents |
| Anticancer | Induction of apoptosis | Cancer therapeutics |
| Enzyme inhibition | Inhibition of enzymes involved in coagulation and inflammation | Anti-inflammatory drugs |
Case Studies
- Anticancer Research : A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activated mitochondrial pathways leading to caspase activation and subsequent cell death.
- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibiotic .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Functional Groups: Replacement of the benzyl ester with a morpholinoethylamide group () introduces hydrogen-bonding capacity, enhancing solubility and target interaction.
Bioactivity : Ethoxyacetic acid derivatives (e.g., 3f in ) exhibit specific therapeutic effects (e.g., anti-cholestasis), whereas the parent benzyl ester primarily serves as a synthetic intermediate.
Key Observations :
- The parent benzyl ester is synthesized in high yields (>85%) under mild conditions, making it a robust intermediate .
- Complex modifications (e.g., boronate ester in ) result in lower yields due to multi-step protocols and sensitive functional groups.
Computational and Structural Studies
Q & A
(Basic) What are the optimal synthetic routes for benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, and how can reaction conditions be adjusted to maximize yield?
The synthesis typically involves O-acylation of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate. Key factors for yield optimization include:
- Catalyst selection : Using anhydrous K₂CO₃ in DMF at 80°C for 10 hours achieves 82% yield, compared to 40% with NaBiO₃ in acetone .
- Microwave-assisted synthesis : Reduces reaction time from 10 hours to 15 minutes, improving yields to 85% under solvent-free conditions .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (ethanol) ensures high purity .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Routine characterization employs:
- IR spectroscopy : Identifies carbonyl (1675–1713 cm⁻¹) and NH stretches (3329–3423 cm⁻¹) in hydrazide derivatives .
- ¹H NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 291.26 for glycine conjugates) .
(Advanced) How can discrepancies in reported biological activity data for derivatives of this compound be systematically addressed?
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Assay variability : Standardize protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity) across studies .
- Cellular context : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) to identify target specificity .
- Dosage optimization : Conduct dose-response curves to distinguish between therapeutic and cytotoxic thresholds .
(Advanced) What methodological considerations are critical when employing SHELX software for crystallographic analysis of derivatives?
For X-ray refinement:
- Data resolution : Use high-resolution (<1.0 Å) data to resolve electron density for flexible substituents (e.g., benzyl groups) .
- Twinning detection : Apply SHELXL’s TWIN command for pseudo-merohedral twinning common in chromene derivatives .
- Disorder modeling : Partition disordered atoms (e.g., ester groups) with PART and refine occupancy ratios .
(Advanced) How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements in anticancer research?
SAR strategies include:
- Substituent variation : Introducing methoxy or trifluoromethyl groups at the 3-position enhances cytotoxicity by 30% in CK2 kinase inhibition assays .
- Hydrazide derivatives : Schiff base formation with aryl aldehydes improves lipophilicity and membrane permeability .
- Docking validation : Align computational predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to refine binding hypotheses .
(Basic) What chromatographic techniques are recommended for purifying this compound?
- Column chromatography : Use silica gel with petroleum ether/ethyl acetate (5:1) for baseline separation of ester derivatives .
- Recrystallization : Ethanol or chloroform/methanol mixtures yield high-purity crystals (e.g., 92% recovery for hydrazides) .
(Advanced) What strategies mitigate competing side reactions during O-acylation?
- Temperature control : Maintain 80°C to prevent decarboxylation of the acetate group .
- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic substitution over ester hydrolysis .
- Catalyst stoichiometry : Excess K₂CO₃ (1.5 eq) minimizes unreacted starting material .
(Basic) What solvent systems are optimal for hydrazide formation?
- Ethanol/water mixtures : Achieve 88–92% yield for hydrazides at room temperature .
- Acetic acid : Facilitates Schiff base condensation with aldehydes under reflux .
(Advanced) How can computational docking guide mechanistic studies?
- Target selection : Prioritize kinases (e.g., CK2) or apoptosis regulators (Bcl-2) based on structural homology .
- Binding affinity validation : Cross-validate docking scores (Glide XP) with SPR or ITC binding constants .
(Advanced) How to resolve conflicting antioxidant/pro-oxidant reports in cellular models?
- ROS quantification : Use fluorescent probes (DCFH-DA) in parallel with enzymatic assays (SOD activity) .
- Redox environment : Test under hypoxic vs. normoxic conditions to assess context-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
